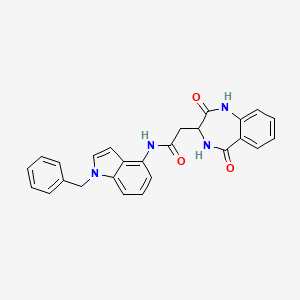![molecular formula C25H23F5O2 B14953312 (8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B14953312.png)
(8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one is a synthetic organic compound that belongs to the class of estrogens. This compound is characterized by its unique structure, which includes a pentafluorobenzyl group attached to an estratriene backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Estratriene Backbone: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pentafluorobenzyl Group: This step involves the nucleophilic substitution reaction where a pentafluorobenzyl halide reacts with the hydroxyl group on the estratriene backbone.
Final Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pentafluorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of reproductive and non-reproductive tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A natural estrogen with a similar estratriene backbone but lacking the pentafluorobenzyl group.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, also similar in structure but with an ethinyl group instead of pentafluorobenzyl.
Uniqueness
(8xi,9xi,14xi)-3-[(Pentafluorobenzyl)oxy]estra-1(10),2,4-trien-17-one is unique due to the presence of the pentafluorobenzyl group, which can enhance its binding affinity to estrogen receptors and potentially alter its biological activity compared to other estrogens.
Propriétés
Formule moléculaire |
C25H23F5O2 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
(13S)-13-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H23F5O2/c1-25-9-8-15-14-5-3-13(10-12(14)2-4-16(15)18(25)6-7-19(25)31)32-11-17-20(26)22(28)24(30)23(29)21(17)27/h3,5,10,15-16,18H,2,4,6-9,11H2,1H3/t15?,16?,18?,25-/m0/s1 |
Clé InChI |
YICMAVKYWQMGFT-YMSAOOGBSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B14953237.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14953248.png)
![5-(4-chlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953251.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953255.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14953262.png)

![methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B14953279.png)


![N-(1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B14953290.png)
![2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14953292.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14953301.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14953304.png)
